molecular formula C13H12 B194920 1-Cyclopropylnaphthalene CAS No. 25033-19-6

1-Cyclopropylnaphthalene

Cat. No. B194920
CAS RN: 25033-19-6
M. Wt: 168.23 g/mol
InChI Key: VZZBXOLWBXJHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylnaphthalene is a derivative of Naphthalene, an abundant polycyclic aromatic hydrocarbon . It can be a starting material in the synthesis of 3-hydroxy-3-naphthyl-propyl nitrate .


Synthesis Analysis

The synthesis of 1-Cyclopropylnaphthalene can be achieved from 1-acetonaphthone as a raw material. The synthesis process involves reduction, dehydration, cyclization, reduction, and dehalogenation . It can also be a starting material in the synthesis of 3-hydroxy-3-naphthyl-propyl nitrate .


Molecular Structure Analysis

The molecular formula of 1-Cyclopropylnaphthalene is C13H12 . It has a molecular weight of 168.24 .


Chemical Reactions Analysis

Radical cations generated from 1-Cyclopropylnaphthalene were studied electrochemically. Oxidation of these substrates in CH3CN in the presence of CH3OH leads to cyclopropane ring-opened products .


Physical And Chemical Properties Analysis

1-Cyclopropylnaphthalene is a colorless to yellow liquid . It has a density of 1.110 .

Scientific Research Applications

Chemical Reactions and Complex Formation

  • Reactivity and Product Formation : 1H-cyclopropa[b]naphthalene, a related compound, reacts with various agents like PTAD and tetracyanoethylene, leading to the formation of insertion products and cyclobutanaphthalenes. These reactions are essential for synthesizing specific organic compounds (Durucasu, Saracoglu, & Balcı, 1991).
  • Photocycloaddition Reactions : Studies on photocycloaddition reactions of 1-cyanonaphthalenes, similar to 1-cyclopropylnaphthalene, show the formation of complex photocycloadducts, important in understanding the photochemical properties of such compounds (Maeda, Matsuda, & Mizuno, 2016).

Material Science and Organometallic Chemistry

  • Complexation with Metals : 1H-cyclopropa[b]naphthalene forms complexes with tricarbonylchromium, leading to the production of cyclobutanaphthalenones and related compounds. This is significant in the field of organometallic chemistry (Müller, Bernardinelli, Jacquier, & Ricca, 1989).

Biological Activities and Natural Products

  • Natural Product Synthesis : Arylnaphthalene lignan lactones, structurally related to 1-cyclopropylnaphthalene, show promising anticancer and antiviral properties. These compounds have been synthesized through a one-pot multicomponent reaction, highlighting the potential in medicinal chemistry (Eghbali, Eddy, & Anastas, 2008).

Environmental Science

  • Pollutant Formation Study : Research on the formation of polycyclic aromatic hydrocarbons by ionizing radiations in compounds like 1-phenylnaphthalene, closely related to 1-cyclopropylnaphthalene, is crucial in understanding environmental pollutants and their formation processes (Perez, Lilla, & Cristalli, 1986).

Safety And Hazards

The safety data sheet for 1-Cyclopropylnaphthalene indicates that it is a hazardous substance. It has a GHS07 pictogram and a warning signal word .

Future Directions

The global market for 1-Cyclopropylnaphthalene is expected to grow, with an in-depth assessment of the market, its drivers and restraints, opportunities and challenges, cost structure, competitive landscape, and industry trends . The report also provides insights into the size and market share of key players, their business strategies, and product portfolio .

properties

IUPAC Name

1-cyclopropylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZBXOLWBXJHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562814
Record name 1-Cyclopropylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylnaphthalene

CAS RN

25033-19-6
Record name 1-Cyclopropylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25033-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.217.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cyclopropylmagnesium bromide (150 mL, 0.5M in tetrahydrofuran) was slowly added to a solution of 1-bromonaphthalene (10 g, 50 mmol) and [1,3-bis(diphenylphosphino)propane]dichloro nickel (II) in tetrahydrofuran (10 mL) stirred at 0° C., and the reaction mixture stirred at room temperature for 16 hours. The solvent was removed under reduced pressure and ethyl acetate and aqueous ammonium chloride were added. After extraction, the organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography to yield 1-cyclopropylnaphthalene (6.4 g, 76%).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropylnaphthalene
Reactant of Route 2
Reactant of Route 2
1-Cyclopropylnaphthalene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Cyclopropylnaphthalene
Reactant of Route 4
Reactant of Route 4
1-Cyclopropylnaphthalene
Reactant of Route 5
Reactant of Route 5
1-Cyclopropylnaphthalene
Reactant of Route 6
Reactant of Route 6
1-Cyclopropylnaphthalene

Citations

For This Compound
32
Citations
Y Wang, JM Tanko - Journal of the American Chemical Society, 1997 - ACS Publications
… Radical cations generated from 1-cyclopropylnaphthalene (1), 1-bromo-4-cyclopropylnaphthalene (2), and 2-cyclopropylnaphthalene (3) were studied electrochemically. Oxidation of all …
Number of citations: 26 pubs.acs.org
Y Wang, JM Tanko - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
… 1-Bromo-4-cyclopropylnaphthalene and 9-bromo-10-cyclopropylanthracene were prepared by dark bromination34 of 1-cyclopropylnaphthalene and 9-cyclopropylanthracene, …
Number of citations: 4 pubs.rsc.org
T Lauterbach, M Ganschow… - Advanced Synthesis …, 2014 - Wiley Online Library
… The result of an X-ray crystal structure analysis gave us the final proof for the formation of the desired 1-cyclopropylnaphthalene derivate (Figure 1).14 …
Number of citations: 49 onlinelibrary.wiley.com
JM Tanko, RH Mas, NK Suleman - Journal of the American …, 1990 - ACS Publications
… is insignificant in our reactions, because for the reaction of «-cyclopropylnaphthalene with Br2 in a purely electrophilic pathway, the products are 4bromo-1-cyclopropylnaphthalene and …
Number of citations: 28 pubs.acs.org
M Koishi, K Tomota, M Nakamoto… - Advanced Synthesis & …, 2023 - Wiley Online Library
… B(dan) (base: t-BuOK, solvent: 1,4-dioxane)[7a] were found to also work well for cyclopropyl–B(dan) to give 1-cyclopropylnaphthalene (3aa) in 76% and 84% yield (entries 1 and 2). …
Number of citations: 3 onlinelibrary.wiley.com
K Chen, W Chen, X Yi, W Chen, M Liu… - Chemical …, 2019 - pubs.rsc.org
… The reaction was found to be clean, and 1-cyclopropylnaphthalene 3bt was isolated in 93% yield. The product is the key intermediate of Lesinurad, which is used to treat hyperuricemia …
Number of citations: 51 pubs.rsc.org
Y Wang - 1997 - vtechworks.lib.vt.edu
… In this chapter, the kinetics and mechanism of the follow-up reaction of radical cations generated from 1-cyclopropylnaphthalene (1), 1-bromo-4cyclopropylnaphthalene (2) and 2-…
Number of citations: 0 vtechworks.lib.vt.edu
T Zhao, J Zhang, Y Tao, H Liao, F Zhao… - Journal of Medicinal …, 2022 - ACS Publications
… Specifically, 1-cyclopropyl-4-ethylnaphthalene and 1-bromo-4-ethylnaphthalene were used as the counterparts for 1-cyclopropylnaphthalene. Compared with T7 obtained in our …
Number of citations: 10 pubs.acs.org
T Zhao, Q Meng, Z Sun, Y Chen, W Ai… - Journal of Medicinal …, 2020 - ACS Publications
… , naphthalene, and 1-cyclopropylnaphthalene substitution (zone B) at … 1-cyclopropylnaphthalene > mesitylene > naphthalene. Next, we retained the preferred 1-cyclopropylnaphthalene …
Number of citations: 24 pubs.acs.org
R Ayub, R Papadakis, K Jorner, B Zietz… - … –A European Journal, 2017 - Wiley Online Library
The cyclopropyl (cPr) group, which is a well‐known probe for detecting radical character at atoms to which it is connected, is tested as an indicator for aromaticity in the first ππ* triplet …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.